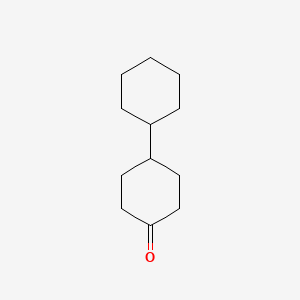

4-Cyclohexylcyclohexanone

Description

Significance within Organic Synthesis and Transformative Chemistry

The role of 4-Cyclohexylcyclohexanone as a versatile intermediate is central to its significance in organic synthesis. The ketone moiety is a reactive site for a wide array of chemical reactions, making the compound a valuable precursor for more complex molecular architectures.

Key transformations involving this compound include:

Reduction Reactions: The carbonyl group can be readily reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield 4-cyclohexylcyclohexanol (B1359936). This transformation is fundamental in the synthesis of alcohols and their derivatives.

Aldol (B89426) Condensation: The presence of alpha-hydrogens allows this compound to participate in aldol condensation reactions, a powerful carbon-carbon bond-forming strategy to create larger and more intricate molecular frameworks.

Oxidation Reactions: While the ketone itself is relatively stable to oxidation, the molecule can be part of synthetic sequences where adjacent groups are oxidized or where it is formed via oxidation of the corresponding secondary alcohol, 4-cyclohexylcyclohexanol. google.com

Alkylation and Annulation: The compound can be used as a substrate in more advanced synthetic routes. For instance, it has been utilized in the alkylation with dianions to synthesize tercyclohexanones, demonstrating its utility in building complex polycyclic systems. thieme-connect.de

Several methods have been developed for the synthesis of this compound itself. One notable "green" synthesis route involves the oxidation of 4-(4'-n-alkyl cyclohexyl)cyclohexanol using hydrogen peroxide as a clean oxidant in the presence of a tungstate-based catalyst. google.com This method is highlighted for its simple process and high yield. google.com Another approach involves the catalytic hydrogenation of a cyclohexylidene cyclohexanone (B45756) mixture over noble metal catalysts like platinum on carbon (Pt/C) or palladium on alumina (B75360) (Pd/Al₂O₃).

Table 1: Selected Synthesis Methods for this compound

| Precursor(s) | Catalyst/Reagents | Key Conditions | Product Yield/Selectivity | Reference |

|---|---|---|---|---|

| 4-(4'-n-alkyl cyclohexyl)cyclohexanol | Disodium tungstate (B81510) dihydrate, Phosphotungstic acid, H₂O₂ | 80–90 °C, N-methylpyrrolidone (NMP) solvent, 5-8 hours | High yield | google.com |

| Cyclohexylidene cyclohexanone | Pt/C or Pd/Al₂O₃, H₂ | 50–165 °C, 0.5–1 bar H₂ pressure, Alcohol additive | 83–100% conversion |

Broader Implications across Applied Chemical Disciplines

The applications of this compound and its derivatives extend beyond fundamental synthesis into various applied fields, most notably in materials science and the production of specialty chemicals.

Liquid Crystals: 4-(4'-n-alkylcyclohexyl)cyclohexanones are crucial intermediates in the synthesis of cyclohexane (B81311) liquid crystals. google.com These liquid crystal materials are valued for their high stability, broad nematic phase temperature ranges, and low viscosity, making them essential components in modern display technologies. google.com The substitution of a phenyl ring with a cyclohexane ring can lead to lower melting points and reduced viscosity, which are advantageous properties for display applications. google.com

Polymers and Materials: The compound is explored as a monomer or an additive in polymer synthesis. Its incorporation can potentially enhance polymer properties such as thermal stability and flexibility. The chemical stability of the dual cyclohexane structure also makes it a candidate for use in durable coatings and adhesives. Research into precursor polymers that can be transformed into conjugated polymers with specific electronic properties highlights the innovative use of such cyclic structures in advanced materials. rsc.org

Catalysis Research: The hydrogenation of cyclohexanones, including this compound, is a subject of catalytic research. Studies focus on developing efficient catalysts, such as nickel-tungsten sulfides or bifunctional palladium-based systems, to control the selectivity of the reaction, aiming for products like cyclohexene (B86901) or cyclohexylcyclohexanol. researchgate.netresearchgate.net These investigations are important for upgrading bio-oils, where cyclohexanone derivatives are common components. researchgate.net

Chemical Intermediates: It serves as a precursor for other important industrial chemicals. For example, it is structurally related to intermediates used in the production of o-phenylphenol (OPP), a widely used biocide and dyeing auxiliary, which is synthesized via the dehydrogenation of related cyclohexanone derivatives. mdpi.com

Table 2: Investigated Applications of this compound

| Application Area | Role of this compound | Significance | Reference(s) |

|---|---|---|---|

| Liquid Crystals | Intermediate for 4-(4'-n-alkylcyclohexyl)cyclohexanones | Essential for producing low-viscosity, high-stability liquid crystal materials for displays. | google.com |

| Polymer Science | Monomer or additive | Potential to improve thermal stability and flexibility of polymers. | rsc.org |

| Catalysis | Model compound/Substrate | Used in studies to develop advanced catalysts for hydrogenation and dehydrogenation reactions. | researchgate.netresearchgate.net |

Properties

IUPAC Name |

4-cyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYNSPSTPQAEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040721 | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-68-2, 56025-96-8 | |

| Record name | [1,1′-Bicyclohexyl]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Bicyclohexyl)one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-bicyclohexyl]-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLH0OPI94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Cyclohexylcyclohexanone and Its Analogs

Innovations in Direct Synthetic Routes

Direct synthetic routes to 4-cyclohexylcyclohexanone and its analogs have evolved significantly, moving towards greater precision and efficiency. Key areas of innovation include detailed mechanistic studies of fundamental reactions, the development of highly selective catalytic systems for hydrogenation and oxidation, and the adaptation of classic reactions like the Friedel-Crafts acylation for complex molecular architectures.

Mechanistic Investigations of Cyclohexanone (B45756) Condensation Reactions

The self-condensation of cyclohexanone is a foundational reaction that produces dimers, which are precursors to valuable chemical products like o-phenylphenol (OPP). nih.gov This reaction is a reversible aldol (B89426) condensation that can be catalyzed by either acids or bases. nih.govresearchgate.net Mechanistic studies focus on controlling the reaction to selectively yield the dimer over trimers and other polymers. nih.gov

The primary products of the self-condensation are two isomers: 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone. nih.govresearchgate.net Kinetic modeling of the reaction using a heterogeneous acid catalyst, Amberlyst 15, revealed that water produced during the condensation has a negative impact on the reaction rate by promoting the reverse reaction and adsorbing onto the catalyst surface. researchgate.net

Recent research has explored novel catalysts to improve selectivity and reaction conditions. For instance, a perfluorosulfonic acid resin catalyst, HRF5015, has demonstrated excellent catalytic activity and high selectivity for the dimer, approaching 100% under mild conditions (as low as 50°C). nih.govresearchgate.net In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies with this catalyst indicated that the reaction intermediate is stable, which contributes to the high efficiency and selectivity. nih.govresearchgate.net The synergistic action of sulfonic group clusters and nanopores within the HRF5015 resin is believed to be a key factor in its high performance. nih.gov The apparent activation energy for the dimer formation using this catalyst was calculated to be 54 kJ mol−1. nih.govresearchgate.net

| Catalyst | Key Mechanistic Findings | Optimal Conditions | Selectivity for Dimer | Reference |

|---|---|---|---|---|

| HRF5015 (Perfluorosulfonic acid resin) | Stable reaction intermediate observed via in situ DRIFTS. Synergistic action of sulfonic groups and nanopores. | Low reaction temperature (starting at 50°C). | Close to 100% | nih.govresearchgate.net |

| Amberlyst 15 (Heterogeneous acid catalyst) | Kinetic modeling shows a negative impact of water on the reaction rate. | 70–110 °C, with vacuum to remove water. | High, but trimers form at higher temperatures. | researchgate.net |

Catalytic Hydrogenation of Aromatic and Unsaturated Precursors

Catalytic hydrogenation is a crucial method for synthesizing this compound from aromatic precursors. A primary route involves the selective hydrogenation of 4-substituted phenols, such as 4-(4'-alkylcyclohexyl)phenol. researchgate.netresearchgate.net Palladium-on-carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.netresearchgate.netresearchgate.net

Research into optimizing this process has shown that the catalyst's performance can be significantly enhanced by adding promoters. For example, the addition of potassium (K) and tin (Sn) to a Pd/C catalyst was found to improve both the conversion of 4-(4-propylcyclohexyl)phenol and the selectivity towards the desired 4-(4-propylcyclohexyl)cyclohexanone. researchgate.netresearchgate.net Under optimal conditions using a K and Sn promoted Pd/C catalyst in a toluene (B28343) solvent, a conversion of 93.1% and a selectivity of 89.1% were achieved. researchgate.net The preparation method of the catalyst also plays a role; a hydrogen reduction method for preparing the Pd/C catalyst leads to better palladium dispersion and higher catalytic activity compared to a formaldehyde (B43269) reduction method. researchgate.netresearchgate.net

Another important precursor is 4-phenylphenol. Its hydrogenation can be controlled to selectively reduce one of the aromatic rings. Studies on the regioselective hydrogenation of p-phenylphenol over a Pd/C catalyst in THF solvent achieved up to 92.3% selectivity for p-cyclohexylphenol at 100% conversion. researchgate.net This intermediate can then be oxidized to form this compound. The direct, one-step selective hydrogenation of phenol (B47542) to cyclohexanone is a related process that has been optimized using a bifunctional Pd/C-heteropoly acid catalyst, achieving 100% phenol conversion and 93.6% cyclohexanone selectivity under mild conditions (80°C and 1.0 MPa H₂). osti.gov This demonstrates the potential for developing highly selective one-step processes for substituted phenols as well.

| Precursor | Catalyst System | Solvent | Key Findings | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| 4-(4-propylcyclohexyl)phenol | Pd/C with K and Sn promoters | Toluene | Promoters improve conversion and selectivity. H₂ reduction method for catalyst prep is superior. | 93.1% conversion, 89.1% selectivity | researchgate.net |

| p-Phenylphenol | 10wt.% Pd/C | THF | Regioselective hydrogenation of the unsubstituted phenyl ring to yield p-cyclohexylphenol. | 100% conversion, 92.3% selectivity for p-cyclohexylphenol | researchgate.net |

| Phenol (Analog) | Pd/C-Heteropoly acid | Not specified | Synergistic effect between Pd/C and heteropoly acid suppresses over-hydrogenation to cyclohexanol (B46403). | 100% conversion, 93.6% selectivity for cyclohexanone | osti.gov |

Controlled Oxidation Strategies for Target Ketone Formation

The formation of the ketone functional group via oxidation is a critical step in many synthetic routes to this compound. The most direct approach is the oxidation of the corresponding secondary alcohol, 4-cyclohexylcyclohexanol (B1359936). google.com The challenge lies in achieving high selectivity for the ketone without side reactions or the use of harsh, environmentally damaging oxidants.

Modern strategies focus on using "green" oxidants like hydrogen peroxide (H₂O₂) in conjunction with efficient catalysts. A method for preparing 4-methoxycyclohexanone, a structural analog, utilizes H₂O₂ as the oxidant and a molecular sieve-supported phosphotungstic acid as the catalyst in a continuous flow tubular reactor. google.com This approach provides a model for the clean oxidation of 4-cyclohexylcyclohexanol.

Another environmentally benign approach involves the use of non-precious metal catalysts. Hexagonal tungsten trioxide (h-WO₃) nanorods have been successfully employed as a recyclable catalyst for the selective oxidation of cyclohexanol to cyclohexanone using aqueous hydrogen peroxide. researchgate.net This system significantly increased the yield of cyclohexanone under mild conditions (80°C, ambient pressure), highlighting the potential for developing sustainable oxidation processes using non-precious metal catalysts. researchgate.net These methods stand in contrast to traditional oxidations that often rely on stoichiometric amounts of chromium-based reagents. ncert.nic.in

Modified Friedel-Crafts Approaches in Bicyclic Ketone Synthesis

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted to construct the bicyclic framework of this compound and its analogs. sigmaaldrich.com This can be achieved through either intermolecular or intramolecular pathways to form the crucial carbon-carbon bonds. masterorganicchemistry.com

A notable multi-step synthesis for 4-(4'-alkylcyclohexyl)cyclohexanol, the direct precursor to the target ketone, starts from biphenyl (B1667301). google.com This pathway employs two key Friedel-Crafts steps: an initial acylation of biphenyl with an acyl chloride or anhydride, followed by a Friedel-Crafts alkylation reaction with an olefin. google.com Subsequent reduction, oxidation, and catalytic hydrogenation steps complete the synthesis. google.com This sequence demonstrates how the classic Friedel-Crafts reaction can be integrated into a longer, strategic synthesis of complex targets.

Intramolecular Friedel-Crafts acylations are particularly powerful for the synthesis of cyclic and bicyclic ketones. sigmaaldrich.commasterorganicchemistry.com By tethering the acyl group and the aromatic ring within the same molecule, cyclization can be induced to form fused ring systems efficiently. masterorganicchemistry.com While not a direct single step to this compound, this principle is used to create related bicyclic structures and is a key strategy in the synthesis of complex molecules containing ketone functionalities within ring systems. masterorganicchemistry.comthieme-connect.de

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions represent highly efficient synthetic strategies that enable the construction of complex molecules like analogs of this compound in a single pot. 20.210.105nih.govbeilstein-journals.org These methods are characterized by their high atom economy and procedural simplicity, as they reduce the need for intermediate purification steps. 20.210.105

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs under a single set of reaction conditions, have been used to build bicyclic ketone skeletons. figshare.com For example, a tandem Friedel-Crafts reaction followed by a stereoselective acetalization has been developed to prepare bicyclic ketals from simple aldehydes and keto acids. thieme-connect.de Organocatalytic cascade reactions, such as those involving a sequence of Knoevenagel condensation, hydrogenation, and Robinson annulation, are powerful tools for creating bicyclic diketones and related structures. mdpi.com

Multicomponent reactions, which bring together three or more reactants in a single operation, offer a modular approach to building molecular diversity. nih.govbeilstein-journals.org The Mannich reaction, for instance, is a classic three-component reaction between an aldehyde (like formaldehyde), an amine, and a carbonyl compound containing an acidic proton, such as cyclohexanone. nih.gov This reaction can be used to introduce functionalized side chains onto the cyclohexanone ring, providing access to a wide range of analogs. Similarly, other MCRs, such as the Biginelli reaction, can utilize cyclic ketones as one of the components to generate complex heterocyclic structures fused to the cyclohexane (B81311) ring. beilstein-journals.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design for this compound, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.insemanticscholar.org This involves the careful selection of catalysts, solvents, and reagents.

A key aspect is the use of reusable, heterogeneous catalysts. The application of the perfluorosulfonic acid resin HRF5015 in cyclohexanone condensation is an example of an environmentally friendly and reusable catalyst. nih.gov Similarly, the supported Pd/C catalysts used in hydrogenation can be recovered and reused, minimizing waste. researchgate.netresearchgate.netosti.gov

The replacement of hazardous reagents with more benign alternatives is another core principle. The use of hydrogen peroxide (H₂O₂) as a clean oxidant in controlled oxidation strategies is a prime example. google.comresearchgate.net H₂O₂ produces only water as a byproduct, avoiding the toxic waste associated with traditional heavy metal oxidants. The development of catalysts based on non-precious, earth-abundant metals, such as the h-WO₃ nanorods for oxidation, further enhances the sustainability of the process. researchgate.net

Furthermore, process intensification strategies like conducting reactions under solvent-free conditions align with green chemistry goals. mdpi.comnih.gov The solvent-free aldol condensation of cyclopentanone (B42830) using natural clay-based catalysts demonstrates the feasibility of this approach for related transformations. mdpi.com Multicomponent and cascade reactions also contribute to green synthesis by maximizing atom economy and reducing the number of synthetic steps, which in turn minimizes solvent use and waste generation. 20.210.105beilstein-journals.org

Catalysis in the Synthesis and Transformation of 4 Cyclohexylcyclohexanone

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts are paramount in the industrial production of 4-cyclohexylcyclohexanone, primarily through the selective hydrogenation of 4-phenylphenol. The efficiency and selectivity of these catalysts are intricately linked to the nature of the active metal, the properties of the support material, and the interplay between them.

Noble Metal-Based Catalysts (e.g., Platinum, Palladium, Rhodium, Ruthenium)

Noble metals are highly effective for the hydrogenation of aromatic compounds due to their strong ability to dissociate hydrogen. acs.org Palladium, platinum, rhodium, and ruthenium-based catalysts have all been investigated for the synthesis and transformation of this compound and related structures.

Palladium is a widely used catalyst for the selective hydrogenation of phenols. acs.org For instance, palladium on charcoal (Pd/C), when modified with sodium carbonate, has been shown to effectively hydrogenate 4-(4-propylcyclohexyl)-phenol to its corresponding cyclohexanone (B45756) derivative. researchgate.net The choice of solvent and catalyst modifiers can significantly influence the reaction's selectivity. Furthermore, the diastereoselectivity of phenol (B47542) hydrogenation can be steered towards the thermodynamically more stable trans-isomers using palladium on alumina (B75360) (Pd/Al2O3). mdpi.comdntb.gov.ua This is particularly relevant for the synthesis of specific isomers of 4-cyclohexylcyclohexanol (B1359936) from this compound. A simple protocol using 5 wt% Pd/Al2O3 can also be employed for the chemoselective hydrogenation of phenols to cyclohexanones by adjusting the solvent and hydrogen pressure. dntb.gov.ua

Rhodium-based catalysts are also highly active in the hydrogenation of aromatic rings. acs.org In the context of substituted phenols, rhodium catalysts, such as [Rh(COD)Cl]2, typically favor the formation of cis-diastereomers of the corresponding cyclohexanols. mdpi.comdntb.gov.ua This provides a complementary stereochemical outcome to palladium-catalyzed reactions. The nature of the support and the presence of specific ligands can further tune the selectivity of rhodium catalysts in the hydrogenation of aromatic ketones. researchgate.net

Ruthenium catalysts, particularly those with well-dispersed nanoparticles, are efficient for the hydrogenation of phenols. researchgate.net For example, Ru nanoparticles supported on N-doped mesoporous hollow carbon spheres have demonstrated high activity and selectivity for the hydrogenation of phenol to cyclohexanol (B46403) under mild aqueous conditions. researchgate.net While direct data on this compound is limited, the principles of selective hydrogenation of substituted phenols over ruthenium catalysts are applicable. ccspublishing.org.cn

Platinum-based catalysts are also effective for phenol hydrogenation. mdpi.com The particle size and the nature of the support have been shown to significantly affect the catalytic activity and selectivity in related reactions, such as the hydrogenation of cinnamaldehyde. researchgate.net For instance, in some cases, larger platinum particles have been found to exhibit higher selectivity towards the hydrogenation of the C=O bond. researchgate.net

The dispersion of the active metal and the size of the nanoparticles are critical parameters that dictate the catalytic performance. Higher metal dispersion generally leads to a greater number of available active sites, which can enhance the reaction rate. For instance, in the hydrogenation of a phenol derivative similar to the precursor of this compound, it was found that a hydrogen reduction method for catalyst preparation resulted in better palladium dispersion and higher catalytic activity compared to a formaldehyde (B43269) reduction method. researchgate.net

The size of the metal nanoparticles can also influence the selectivity of the reaction. In the hydrogenation of unsaturated alcohols over palladium catalysts, it has been observed that smaller nanoparticles can exhibit higher selectivity for the hydrogenation of less substituted double bonds. researchgate.net In the case of platinum-catalyzed benzene hydrogenation, the shape of the nanoparticles (cubic vs. cuboctahedral) was found to strongly affect the product selectivity, with different crystal facets favoring different reaction pathways. mdpi.comnih.gov These findings suggest that by controlling the size and shape of the noble metal nanoparticles, it is possible to tune the selectivity of the hydrogenation of 4-phenylphenol towards this compound and minimize the formation of byproducts.

For rhodium-catalyzed cyclohexane (B81311) ring opening, the nature of the support (SiO2, Al2O3, and mixed oxides) was found to influence the distribution and particle size of the rhodium nanoparticles, which in turn affected the catalytic activity. researchgate.net In the hydrogenation of p-cymene, ruthenium and rhodium catalysts showed high activity regardless of whether the support was charcoal or alumina, whereas the activity of platinum was highly dependent on the support. acs.org The acidity of the support can also play a crucial role. For platinum nanoparticles supported on [Al]MCM-41, tuning the population density of acid sites on the support significantly improved the catalytic performance in acetophenone hydrogenation while maintaining similar product selectivities. dntb.gov.ua These examples highlight the importance of selecting an appropriate support to optimize the catalytic system for the synthesis and transformation of this compound.

Non-Noble Metal and Metal Oxide Catalysts (e.g., Copper, Nickel, Cobalt)

While noble metals exhibit high catalytic activity, their cost and limited availability have driven research into more abundant and economical non-noble metal catalysts. Copper, nickel, and cobalt have emerged as promising alternatives for hydrogenation reactions.

Nickel-based catalysts are commonly used for the hydrogenation of phenols to cyclohexanols. testbook.com For instance, Ni supported on carbon nanotubes (Ni/CNT) has been shown to be effective for the selective hydrogenation of phenol to cyclohexanol. researchgate.net The loading of nickel on the support can influence its catalytic activity. acs.org In the gas-phase hydrogenation of phenol over Ni/SiO2 catalysts, higher nickel loadings favored the formation of benzene through hydrogenolysis at elevated temperatures. acs.org

Cobalt catalysts have also been investigated for the hydrogenation of ketones. ccspublishing.org.cnresearchgate.netresearchgate.net Various cobalt complexes have been shown to effectively reduce a range of aromatic and aliphatic ketones to their corresponding alcohols. researchgate.net The efficiency of these catalysts can be influenced by the ligand structure and the reaction conditions.

Copper-based catalysts are also of interest, although their application in the direct hydrogenation of phenols to cyclohexanones is less common. They have been studied for the hydroxylation of phenols and in bimetallic formulations for hydrogenation reactions. researchgate.netrsc.orgnih.gov The instability of some copper-based catalysts under reaction conditions can be a challenge. rsc.orgwustl.edu

Combining two different metals to form a bimetallic catalyst can lead to synergistic effects, resulting in enhanced activity, selectivity, and stability compared to the individual monometallic catalysts. researchgate.netscispace.com This is often attributed to modifications in the geometric and electronic structures of the active sites.

Table 1: Overview of Catalytic Systems for Phenol and Substituted Phenol Hydrogenation This table is based on data from analogous reactions and provides a general overview of catalyst performance.

| Catalyst | Support | Substrate | Major Product(s) | Key Findings |

| Pd | Charcoal | 4-(4-propylcyclohexyl)-phenol | 4-(4-propylcyclohexyl)-cyclohexanone | Modification with Na2CO3 enhances selectivity. researchgate.net |

| Pd | Alumina | p-tert-butylphenol | trans-4-tert-butylcyclohexanol | Provides access to the thermodynamically more stable trans-isomer. mdpi.comdntb.gov.ua |

| Rh | - | p-tert-butylphenol | cis-4-tert-butylcyclohexanol | Diastereoselectivity can be switched to the cis-isomer compared to Pd. mdpi.comdntb.gov.ua |

| Ru | N-doped Carbon Spheres | Phenol | Cyclohexanol | High activity and selectivity under mild aqueous conditions. researchgate.net |

| Ni | Carbon Nanotubes | Phenol | Cyclohexanol | Effective for transfer hydrogenation without external hydrogen. researchgate.net |

| Pd-Ni | Zirconia | Phenol | Cyclohexanone/Cyclohexanol | Bimetallic system with potential for enhanced performance. researchgate.net |

| Ni-Cu | Phyllosilicate | Furfural | Furfuryl Alcohol | Synergistic effects enhance catalytic performance. rsc.orgnih.gov |

The nature of the active sites and the redox properties of non-noble metal and metal oxide catalysts are crucial for their catalytic performance. For supported metal catalysts, the active sites are typically the metallic surface atoms. mdpi.com The oxidation state of the metal can also play a significant role. For instance, in the hydrogenation of benzaldehyde over Pd/C catalysts, a linear correlation was found between the catalytic activity and the amount of surface Pd(0) atoms, indicating that the metallic palladium species are the active sites. mdpi.com

In the case of metal oxide catalysts, surface defects such as oxygen vacancies can act as active sites. acs.org For bimetallic catalysts, the interaction between the two metals can modify their electronic properties and, consequently, their redox behavior, leading to enhanced catalytic activity. The addition of a second metal can also influence the adsorption of reactants and the stability of reaction intermediates, thereby directing the reaction towards the desired product. mdpi.com A thorough understanding of the active sites and redox properties is essential for the rational design of efficient non-noble metal and metal oxide catalysts for the synthesis and transformation of this compound.

Zeolite-Based Catalysts and Microporous Materials

Zeolites and other microporous materials have emerged as highly effective catalysts in the synthesis of this compound, primarily through the hydroalkylation of phenol. Their well-defined pore structures, high surface areas, and tunable acidity make them ideal for facilitating complex organic transformations.

The catalytic activity of zeolites is intrinsically linked to their acid-base properties. The presence of Brønsted and Lewis acid sites within the zeolite framework is crucial for activating the reactant molecules. In the context of this compound synthesis from phenol, the Brønsted acid sites are responsible for protonating cyclohexanol (formed in-situ from phenol hydrogenation), which then acts as an alkylating agent for another phenol molecule. The strength and concentration of these acid sites can be tailored by altering the silica-to-alumina ratio (SAR) of the zeolite, which in turn influences the reaction rate and product distribution.

Shape selectivity is another key feature of zeolite catalysts, although its direct impact on the synthesis of this compound is not extensively documented. This property arises from the uniform, molecular-sized pores of the zeolite, which can control the access of reactants to the active sites and the diffusion of products out of the pores. In principle, zeolites with appropriate pore dimensions could selectively favor the formation of the desired para-substituted product (this compound precursor) over other isomers by sterically hindering the formation of bulkier ortho-substituted by-products.

The one-pot synthesis of cyclohexylphenols, the direct precursors to this compound, from phenol is a prime example of the application of bifunctional catalysts. researchgate.netcsic.es These catalysts possess both acidic and metallic (hydrogenation/dehydrogenation) functionalities, enabling a cascade of reactions to occur in a single reactor. Typically, a noble metal like palladium (Pd) or a transition metal phosphide like cobalt phosphide (Co2P) is supported on an acidic zeolite such as Beta (H-BEA) or MCM-22. researchgate.netcsic.es

The proposed mechanism involves two main steps:

Hydrogenation: Phenol is first hydrogenated to cyclohexanol on the metal sites.

Alkylation: The in-situ generated cyclohexanol is then activated by the Brønsted acid sites of the zeolite to alkylate another phenol molecule, forming cyclohexylphenol.

The balance between the metal and acid sites is critical for maximizing the yield of the desired cyclohexylphenol. researchgate.net A high density of acid sites is beneficial for the alkylation step, while a sufficient loading of the metal component is necessary for the initial hydrogenation of phenol. Studies have shown that large-pore zeolites like Beta are particularly effective supports for these bifunctional catalysts, as they allow for efficient diffusion of the relatively bulky reactant and product molecules. csic.esrsc.org

The table below summarizes the performance of different bifunctional zeolite-based catalysts in the hydroalkylation of phenol.

| Catalyst | Zeolite Support | Metal Component | Phenol Conversion (%) | Cyclohexylphenol Yield (%) | Cyclohexylphenol Selectivity (%) | Reference |

| Co2P/Beta | Beta | Co2P | 77 | 43 | 56 | csic.es |

| Co2P/MCM-22 | MCM-22 | Co2P | 90 | - | - | csic.es |

| Co2P/Ferrierite | Ferrierite | Co2P | 65 | - | - | csic.es |

| Co2P/Mordenite | Mordenite | Co2P | 30 | - | - | csic.es |

| RANEY® Ni + h-Beta | Hierarchical Beta | Ni | 64 | ~45 | ~70 | rsc.org |

Homogeneous and Organocatalysis in this compound Chemistry

While heterogeneous catalysis using zeolites dominates the landscape for the synthesis of this compound precursors, homogeneous and organocatalytic approaches have been explored for transformations involving cyclohexanones in general.

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild reaction conditions. For instance, cationic ruthenium and osmium complexes have been studied for the hydrogenation of cyclohexanone to cyclohexanol. researchgate.net However, the application of such catalysts specifically for the synthesis or transformation of this compound is not well-documented in the literature. A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to contamination and catalyst loss.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives, for example, are well-known organocatalysts for the asymmetric aldol (B89426) reaction of cyclohexanone with various aldehydes. nih.gov These reactions can lead to the formation of chiral molecules with high enantioselectivity. While there is potential for applying organocatalysis to functionalize the this compound molecule, specific examples remain scarce in the scientific literature. The development of organocatalytic methods for reactions involving this compound could open up new avenues for the synthesis of complex and chiral molecules.

Catalyst Deactivation and Regeneration Mechanisms

Catalyst deactivation is a significant challenge in the industrial production of chemicals, including this compound. The gradual loss of catalytic activity can occur through several mechanisms, leading to decreased process efficiency and increased operational costs. mdpi.com

In the context of phenol hydroalkylation over bifunctional zeolite catalysts, a common cause of deactivation is coking . mdpi.com This involves the deposition of carbonaceous residues on the catalyst surface, which can block active sites and pores, thereby hindering the access of reactants. The formation of coke is often favored at high reaction temperatures and can be exacerbated by the presence of strongly acidic sites.

Another potential deactivation mechanism is the sintering of the metal particles. At elevated temperatures, the small metal nanoparticles dispersed on the zeolite support can agglomerate into larger particles, leading to a decrease in the active metal surface area and, consequently, a loss in hydrogenation activity.

Regeneration of deactivated catalysts is crucial for the economic viability of the process. For catalysts deactivated by coking, a common regeneration method is the controlled combustion of the coke deposits in a stream of air or oxygen at elevated temperatures. researchgate.net However, this process must be carefully controlled to avoid excessive heat generation, which could lead to further sintering of the metal component. For catalysts where sintering is the primary deactivation mechanism, redispersion of the metal particles may be possible through specific chemical treatments, although this is often more complex than coke burnout. Studies on related catalytic systems have shown that with appropriate regeneration procedures, catalysts can be reused for multiple cycles with minimal loss of activity. mdpi.com

Kinetic and Mechanistic Studies of Catalytic Processes

Understanding the kinetics and reaction mechanism is fundamental to optimizing the catalytic synthesis of this compound. Kinetic studies provide valuable information on reaction rates, activation energies, and the influence of various reaction parameters such as temperature, pressure, and reactant concentrations.

For the hydroalkylation of phenol to cyclohexylphenol over bifunctional catalysts, the reaction network is complex, involving multiple series and parallel reactions. Kinetic modeling of similar systems, such as the hydrogenation of p-cresol to 4-methylcyclohexanone, has been performed using Langmuir-Hinshelwood models. researchgate.net These models account for the adsorption of reactants and intermediates on the catalyst surface and can provide insights into the relative rates of the different reaction steps.

Adsorption and Desorption Phenomena on Catalyst Surfaces

The adsorption of this compound, and its precursor molecules like 4-phenylphenol, onto a heterogeneous catalyst surface is the initial step in any catalytic cycle. The ketone's carbonyl group (C=O) is a primary site for interaction with the catalyst. Studies on analogous molecules, such as cyclohexanone, on transition-metal surfaces like platinum (Pt) provide significant insight into this process. princeton.edunih.gov Adsorption can occur through different configurations. For instance, Density Functional Theory (DFT) calculations suggest that cyclohexanone can adsorb on a Pt(111) surface in at least two ways: a weak bonding configuration through the oxygen atom to an atop platinum site, and a stronger configuration involving simultaneous bonding of both the carbonyl oxygen and carbon to a bridged Pt-Pt site. nih.gov The latter, more strongly bound species, is often considered a precursor to decomposition or further reaction. nih.gov

The nature of the catalyst surface significantly influences adsorption strength. Alloying the primary catalyst metal can moderate its adsorptive properties. For example, the introduction of tin (Sn) into a platinum surface has been shown to alter the preferred adsorption sites for cyclohexanone. On Pt-Sn alloy surfaces, the ketone preferentially bonds to tin atoms. nih.gov This modification can make the formation of the strongly bound precursor species thermodynamically unfavorable, thereby increasing the reversibility of adsorption and potentially enhancing selectivity by preventing unwanted side reactions or catalyst fouling. nih.gov On a pure Pt(111) surface, the adsorption of the cyclohexanone monolayer can be largely irreversible (around 70%), leading to decomposition at higher temperatures. nih.gov In contrast, on a tin-rich alloy surface, adsorption is mostly reversible. nih.gov

Desorption is the final step, where the product molecule, in this case, this compound, detaches from the catalyst surface, freeing the active sites for the next reaction cycle. The energy required for this process is the activation energy of desorption. For cyclohexanone on a Pt(111) surface, a desorption peak at 257 K corresponds to an estimated desorption activation energy of 15.8 kcal/mol. princeton.edu In the context of selective hydrogenation, the relative adsorption strengths of the reactant (e.g., 4-phenylphenol), the intermediate product (this compound), and hydrogen are crucial. For high selectivity towards the ketone, it is desirable that the ketone desorbs readily from the surface before it can be further hydrogenated to the corresponding alcohol (4-cyclohexylcyclohexanol).

Table 1: Adsorption Characteristics of Cyclohexanone on Platinum-based Surfaces

| Catalyst Surface | Primary Adsorption Site | Adsorption Nature | Key Observation |

|---|---|---|---|

| Pt(111) | Atop Pt (weakly bound via O), Bridged Pt-Pt (strongly bound via C and O) | ~70% Irreversible (Monolayer) | Strong binding can lead to decomposition at elevated temperatures. princeton.edunih.gov |

| (2 x 2)-Sn/Pt(111) Alloy | Preferentially on Sn atoms | Partially Reversible | Surface Sn moderates reactivity, allowing some reversible adsorption. nih.gov |

| (√3 × √3)R30°-Sn/Pt(111) Alloy | Preferentially on Sn atoms | Mostly Reversible | Higher Sn concentration significantly increases the reversibility of adsorption. nih.gov |

Reaction Pathway Elucidation (e.g., Langmuir-Hinshelwood Mechanisms)

The elucidation of reaction pathways in heterogeneous catalysis is essential for understanding and optimizing the synthesis of this compound. The Langmuir-Hinshelwood (L-H) mechanism is a widely accepted model used to describe the kinetics of such reactions, where the reaction occurs between species that are adsorbed on the catalyst surface. youtube.comresearchgate.netnih.gov

In the selective hydrogenation of a precursor like 4-phenylphenol to this compound, the L-H model presumes a sequence of elementary steps:

Adsorption: Reactant molecules (4-phenylphenol and hydrogen) adsorb onto adjacent active sites on the catalyst surface.

Surface Reaction: The adsorbed species react with each other on the surface to form the adsorbed product (this compound).

Desorption: The adsorbed product desorbs from the surface into the fluid phase, regenerating the active sites.

Kinetic studies are crucial for validating this proposed mechanism. By measuring reaction rates under varying reactant concentrations and conditions, kinetic parameters can be determined that describe the system. For the hydrogenation of substituted phenols over palladium-on-carbon (Pd/C) catalysts, kinetic analyses based on the L-H model have been successfully applied. researchgate.net These studies allow for the determination of key parameters such as the rate constants for the hydrogenation steps and the adsorption coefficients for the reactants and products. researchgate.net

A critical factor in achieving high selectivity for this compound is the relative ratio of the adsorption coefficients of the intermediate ketone (b2) to the parent phenol (b1). researchgate.net A lower b2/b1 ratio indicates that the ketone is less strongly adsorbed than the phenol, which favors its desorption from the catalyst surface before it can undergo further hydrogenation to 4-cyclohexylcyclohexanol. The solvent can also play a significant role; for example, hydrogenation rates and ketone yields have been observed to decrease markedly in polar solvents like t-pentyl alcohol compared to non-polar solvents like cyclohexane. researchgate.net This is attributed to changes in the relative reactivity and adsorption characteristics of the species involved. researchgate.net

Some research has suggested that for certain systems, the substrate (phenol derivative) and the target product (ketone derivative) may not compete for the same catalytically active sites, which would represent a deviation from a simple competitive L-H model. researchgate.net However, other studies on similar reactions have found evidence consistent with competitive adsorption. researchgate.net This highlights that the specific reaction pathway and kinetic model can be highly dependent on the choice of catalyst, catalyst modifiers (e.g., sodium carbonate), solvent, and reaction conditions. researchgate.net

Table 2: Conceptual Langmuir-Hinshelwood Parameters in Selective Hydrogenation

| Parameter | Description | Significance for this compound Synthesis |

|---|---|---|

| k₁, k₂, k₃ | Rate constants for the hydrogenation of the phenol, the ketone, and side reactions, respectively. | Determine the speed of the desired reaction (k₁) versus the over-hydrogenation (k₂). A high k₁ and low k₂ are ideal. |

| b₁, b₂ | Adsorption coefficients for the phenol derivative and the cyclohexanone derivative, respectively. | Represents the strength of adsorption on the catalyst surface. |

| K (k₂/k₁) | Relative reactivity of the ketone intermediate to the phenol reactant. | A low K value is crucial for achieving a high maximum yield of the intermediate cyclohexanone. researchgate.net |

| b₂/b₁ | Ratio of adsorption coefficients. | A low ratio indicates weaker adsorption of the ketone, favoring its desorption and high selectivity. researchgate.net |

Chemical Reactivity and Reaction Mechanism Elucidation

Carbonyl Group Reactivity

The carbonyl group in 4-Cyclohexylcyclohexanone is the primary site of chemical reactivity, undergoing a variety of transformations that are critically influenced by the steric and electronic nature of the cyclohexyl group at the 4-position.

Nucleophilic Addition Reactions: Stereochemical Investigations

Nucleophilic addition to the carbonyl carbon of this compound is a cornerstone of its reactivity. The presence of the bulky cyclohexyl group in an equatorial position effectively locks the conformation of the cyclohexanone (B45756) ring, presenting two distinct faces for nucleophilic attack: the axial and equatorial faces. The stereochemical outcome of these additions is largely dictated by the steric demands of the incoming nucleophile.

Generally, small, unhindered nucleophiles favor axial attack, leading to the formation of the thermodynamically more stable equatorial alcohol. This preference is attributed to the Cieplak effect, where the axial approach is stabilized by hyperconjugation with the anti-periplanar axial C-H bonds at C2 and C6. Conversely, bulky nucleophiles experience significant steric hindrance from the axial hydrogens at the 3 and 5 positions, forcing them to approach from the less hindered equatorial face, resulting in the formation of the axial alcohol. almerja.comresearchgate.net

The stereoselectivity of the reduction of 4-substituted cyclohexanones, such as the analogous 4-tert-butylcyclohexanone, provides a clear illustration of this principle. The product distribution is highly dependent on the size of the hydride-donating reagent. tamu.edureddit.comyoutube.com

| Reducing Agent | Hydride Source | Major Product | Minor Product | Rationale |

|---|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Small | trans-4-Cyclohexylcyclohexanol (Equatorial -OH) | cis-4-Cyclohexylcyclohexanol (Axial -OH) | Favors axial attack due to minimal steric hindrance. |

| Lithium Aluminum Hydride (LiAlH₄) | Small | trans-4-Cyclohexylcyclohexanol (Equatorial -OH) | cis-4-Cyclohexylcyclohexanol (Axial -OH) | Similar to NaBH₄, favors axial attack. |

| L-Selectride® (Lithium tri-sec-butylborohydride) | Bulky | cis-4-Cyclohexylcyclohexanol (Axial -OH) | trans-4-Cyclohexylcyclohexanol (Equatorial -OH) | Equatorial attack is preferred due to severe steric hindrance from axial hydrogens. |

Enolization and Aldol (B89426) Condensation Pathways

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or a base to form an enol or an enolate, respectively. The formation of the enolate is a critical step in aldol condensation reactions. pearson.comyoutube.com The regioselectivity of enolate formation is influenced by the reaction conditions, leading to either the kinetic or thermodynamic enolate. youtube.commasterorganicchemistry.comuwindsor.ca

Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures.

Thermodynamic Enolate: The more substituted and thus more stable enolate, formed under conditions that allow for equilibrium, such as with a weaker base at higher temperatures.

The resulting enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone in a self-aldol condensation. nih.govmdpi.com This reaction initially forms a β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated ketone. qiboch.com The presence of the bulky 4-cyclohexyl group can influence the rate and equilibrium of this reaction.

Ring Transformations and Cyclization Reactions

Beyond reactions at the carbonyl group, this compound can undergo transformations that alter its ring structure.

Dehydration and Dimerization Processes

Dehydration is a key step following the initial aldol addition, leading to the formation of a more stable, conjugated system. In the context of the self-aldol condensation of this compound, the β-hydroxy ketone intermediate readily eliminates a molecule of water to form 2-(1-cyclohexenyl)-4-cyclohexylcyclohexanone and its isomers. mdpi.comwikimedia.org

Dimerization can also occur under certain conditions, particularly as a byproduct in industrial synthesis. google.com These dimerization processes can be influenced by catalysts and reaction conditions. dntb.gov.ua

Ring Opening and Rearrangement Studies

This compound is a substrate for classic ring expansion reactions, most notably the Baeyer-Villiger oxidation and the Beckmann rearrangement.

The Baeyer-Villiger oxidation involves the treatment of the ketone with a peroxy acid, which results in the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). wikipedia.orgresearchgate.net The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, both α-carbons are secondary, but their electronic environments are different. The migratory aptitude generally follows the order: tertiary > secondary > primary. organic-chemistry.org This reaction provides a pathway to caprolactone (B156226) derivatives. nih.govrsc.org

The Beckmann rearrangement transforms the oxime derivative of this compound into a lactam (a cyclic amide) upon treatment with acid. wikipedia.orgucla.edumasterorganicchemistry.com The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. For unsymmetrical ketoximes, this can lead to a mixture of products. lookchem.comrsc.org

Hydrogenation and Dehydrogenation Dynamics

The carbonyl group and the cyclohexyl rings of this compound can participate in hydrogenation and dehydrogenation reactions.

Hydrogenation of the carbonyl group reduces this compound to the corresponding 4-Cyclohexylcyclohexanol (B1359936). This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or ruthenium. princeton.eduresearchgate.netresearchgate.netsciopen.com The kinetics and mechanism of cyclohexanone hydrogenation have been studied, often showing a dependence on hydrogen pressure and catalyst concentration. princeton.eduresearchgate.netresearchgate.net The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions, yielding a mixture of cis and trans isomers.

Selective Reduction of Carbonyl vs. Ring Saturation

A key challenge in the chemistry of this compound is the selective reduction of the carbonyl group to a hydroxyl group, yielding 4-cyclohexylcyclohexanol, without concurrent saturation of the cyclohexyl rings. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to ensure high selectivity.

Hydrogenation of the parent compound, biphenyl (B1667301), to this compound is a multi-step process that itself involves careful control of reduction. Further reduction of the ketone must be managed to avoid over-reduction of the rings. For instance, in the synthesis of related structures like 4-(4'-alkylcyclohexyl) cyclohexanol (B46403), catalytic hydrogenation is employed as a final step. google.comgoogle.com Conditions such as using a rhodium/silicon dioxide catalyst under hydrogen pressure (5 MPa) at elevated temperatures (80°C) have been shown to effectively reduce the aromatic precursor to the fully saturated alcohol. google.com Similarly, a palladium/carbon catalyst can be used, for example, with hydrogen gas (2MPa) at 50°C. google.com These conditions are generally mild enough to favor the reduction of the carbonyl group or a precursor phenol (B47542) over the more robust cyclohexyl rings.

The general principle involves the use of catalysts and conditions that favor the chemoselective reduction of the C=O bond. Metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also standard reagents for this type of transformation, typically offering high selectivity for the carbonyl group over simple hydrocarbon rings under standard laboratory conditions.

Table 1: Conditions for Selective Hydrogenation in Related Syntheses

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Rhodium/Silicon Dioxide | 5 MPa | 80 °C | Ethanol | 4-(4'-propylcyclohexyl)cyclohexanol | google.com |

Dehydrogenation to Aromatic and Partially Unsaturated Systems

The dehydrogenation of cyclohexanone derivatives can lead to either α,β-unsaturated ketones (cyclohexenones) or fully aromatized phenols. nih.gov The outcome is highly dependent on the catalytic system employed. This versatility allows for the transformation of this compound into valuable unsaturated and aromatic building blocks.

Palladium(II) complexes have been extensively studied for the aerobic dehydrogenation of cyclohexanones. The product selectivity can be controlled by the choice of ligands on the palladium catalyst. nih.gov

Formation of Cyclohexenones: A catalyst system such as Pd(DMSO)₂(TFA)₂ (where DMSO is dimethyl sulfoxide (B87167) and TFA is trifluoroacetate) has demonstrated high chemoselectivity for the conversion of cyclohexanones to their corresponding cyclohexenones. This catalyst effectively removes one equivalent of H₂ without promoting the subsequent, more extensive dehydrogenation to a phenol. nih.gov

Formation of Phenols: In contrast, catalyst systems like Pd(TFA)₂ with 2-dimethylaminopyridine (B146746) can promote the full dehydrogenation of cyclohexanones to phenols. nih.gov This process involves the removal of two equivalents of H₂ and results in the aromatization of the ketone-bearing ring. The synthesis of phenols from cyclohexanones is an attractive strategy due to the low cost and stability of the starting materials. eurekaselect.com

Applying these principles to this compound, one could selectively synthesize 4-cyclohexyl-2-cyclohexen-1-one or 4-cyclohexylphenol, depending on the catalytic system chosen.

Functionalization and Derivatization Strategies

The carbonyl group in this compound is the primary site for functionalization, enabling the synthesis of a wide array of derivatives.

Synthesis and Characterization of Oxime Derivatives

Oximes are synthesized through the condensation reaction of a ketone or aldehyde with hydroxylamine (B1172632). wikipedia.org The reaction of this compound with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate (B1210297), yields this compound oxime. prepchem.comarpgweb.com

The general procedure involves dissolving hydroxylamine hydrochloride and sodium acetate in water or an alcohol-water mixture, followed by the addition of the ketone. prepchem.comyoutube.com The reaction is often warmed slightly to facilitate the condensation. Upon completion, the oxime product, being less soluble, often crystallizes from the reaction mixture upon cooling. prepchem.com

Reaction Scheme: Synthesis of this compound Oxime C₁₂H₂₀O + H₂NOH·HCl + CH₃COONa → C₁₂H₂₁NO + NaCl + CH₃COOH + H₂O

The resulting this compound oxime can be characterized by standard analytical techniques. For instance, the parent cyclohexanone oxime is a white solid with a melting point of 88-91°C. wikipedia.org The derivatives of this compound would be expected to have similar physical properties, with adjustments for the increased molecular weight. These oximes are important intermediates, most notably as precursors in the Beckmann rearrangement to form lactams, which are monomers for the production of polyamides like Nylon 6. wikipedia.org

Introduction of Alkyl and Heteroatom Substituents

The introduction of substituents at the α-carbon positions (adjacent to the carbonyl group) is a fundamental strategy for elaborating the structure of this compound.

Alkylation: The most common method for introducing alkyl groups is through the alkylation of an enolate or enamine derivative. ubc.cayoutube.com The process involves two main steps:

Enolate/Enamine Formation: The ketone is treated with a base to form a nucleophilic enolate anion, or with a secondary amine (like pyrrolidine) to form a more stable, isolable enamine. youtube.com The formation of the enolate or enamine creates a nucleophilic α-carbon.

Alkylation: The nucleophilic intermediate is then reacted with an alkyl halide (e.g., methyl iodide). The enolate attacks the electrophilic alkyl halide, forming a new carbon-carbon bond at the α-position. ubc.ca

The stereochemistry of this reaction is of significant importance. In conformationally rigid cyclohexanone systems, alkylation tends to occur via axial attack on the enolate, as this pathway proceeds through a lower-energy, chair-like transition state. ubc.ca For this compound, this principle would dictate the stereochemical outcome of alkylation at the C2 and C6 positions.

Introduction of Heteroatoms: While direct alkylation is common, the introduction of heteroatoms can be achieved through various methods. For example, α-halogenation can be accomplished using reagents like N-bromosuccinimide (NBS) under acidic or radical conditions. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of oxygen (e.g., via hydrolysis or alkoxide attack) or nitrogen (e.g., via azide (B81097) or amine attack) functionalities.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyclohexylcyclohexanol |

| 4-(4'-Alkylcyclohexyl) cyclohexanol |

| Biphenyl |

| Sodium borohydride |

| Lithium aluminum hydride |

| 4-Cyclohexyl-2-cyclohexen-1-one |

| 4-Cyclohexylphenol |

| Palladium(II) trifluoroacetate |

| Dimethyl sulfoxide |

| 2-Dimethylaminopyridine |

| This compound oxime |

| Hydroxylamine hydrochloride |

| Sodium acetate |

| ε-Caprolactam |

| Pyrrolidine |

| Methyl iodide |

Stereochemistry and Conformational Analysis

Conformational Preferences of the Bicyclic System

The bicyclic system of 4-Cyclohexylcyclohexanone, consisting of two interconnected cyclohexane (B81311) rings, predominantly adopts chair conformations to minimize angular and torsional strain. The key stereochemical feature is the relative orientation of the cyclohexyl substituent at the C4 position of the cyclohexanone (B45756) ring. This leads to the existence of cis and trans diastereomers.

In the trans isomer, the cyclohexyl group can occupy a diequatorial position relative to the carbonyl group, which is the most stable conformation. In this arrangement, both bulky groups are in the equatorial position, minimizing steric hindrance. Specifically, the highly unfavorable 1,3-diaxial interactions are avoided. The cis isomer, by contrast, must have one substituent in an axial position and the other in an equatorial position. Given the significant steric bulk of the cyclohexyl group, the conformation where the cyclohexyl group is equatorial and the implicit hydrogen at C1 is axial would be favored over the alternative chair flip.

The conformational preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a substituent on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position. The cyclohexyl group has a notable A-value, driving the equilibrium towards the diequatorial conformation in the trans isomer and the equatorial-cyclohexyl conformation in the cis isomer.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

| -C6H11 (Cyclohexyl) | 2.15 |

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires carefully designed diastereoselective and enantioselective strategies.

Diastereoselective Synthesis: One common approach to achieve diastereoselectivity is through the stereoselective reduction of a precursor, 4-cyclohexylcyclohexenone. The choice of reducing agent plays a crucial role in determining the facial selectivity of the hydride attack on the carbonyl group. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), tend to approach from the less sterically hindered face, leading to the formation of one diastereomer over the other. For instance, in the reduction of 4-substituted cyclohexanones, bulky reducing agents often favor the delivery of hydride from the equatorial direction to yield the cis-alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may show different selectivity.

Another powerful method involves cascade reactions, such as the Michael-aldol condensation. These reactions can create multiple stereocenters in a single synthetic operation with high diastereoselectivity, governed by the thermodynamics and kinetics of the cyclization step.

Enantioselective Synthesis: For the synthesis of enantiomerically pure or enriched this compound, chiral catalysts or auxiliaries are necessary. Biocatalysis, utilizing enzymes such as ene-reductases, has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexanones. These enzymes can catalyze the desymmetrization of prochiral substrates with high enantioselectivity.

Chiral phase-transfer catalysts can also be employed in asymmetric synthesis, facilitating the formation of one enantiomer in excess. Furthermore, the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed, is a well-established strategy in enantioselective synthesis.

Spectroscopic Techniques for Stereochemical Assignment

The definitive assignment of the stereochemistry of this compound isomers relies on a combination of advanced spectroscopic techniques.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of cyclic molecules.

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane rings are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants (³J) between adjacent protons can also distinguish between cis and trans isomers, with trans-diaxial protons exhibiting a large coupling constant (typically 8-13 Hz).

¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining through-space proximity of protons. For the cis isomer, NOEs would be expected between the axial protons on the same face of the rings, which would be absent in the more stable diequatorial conformation of the trans isomer.

Dynamic NMR: At low temperatures, the ring-flipping process of the cyclohexane rings can be slowed down, allowing for the direct observation of individual conformers and the determination of the energy barriers between them.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and can also be used to separate diastereomers. The differential interaction of the stereoisomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the resolution of chiral ketones.

| Technique | Application for this compound |

|---|---|

| ¹H NMR | Determination of proton orientation (axial/equatorial) through chemical shifts and coupling constants. |

| ¹³C NMR | Distinguishing between stereoisomers based on carbon chemical shifts. |

| NOESY | Confirmation of relative stereochemistry through-space proton interactions. |

| Chiral HPLC | Separation and quantification of enantiomers and diastereomers. |

Influence of Stereochemistry on Molecular Interactions and Recognition

The specific three-dimensional shape of the stereoisomers of this compound is critical in governing how they interact with other molecules, including biological receptors and enzymes. Biological systems are inherently chiral, and thus, often exhibit a high degree of stereoselectivity.

The orientation of the cyclohexyl group and the carbonyl oxygen in the different stereoisomers creates distinct steric and electronic profiles. For example, the accessibility of the carbonyl group for nucleophilic attack or hydrogen bonding can be significantly different between the cis and trans isomers.

In the context of medicinal chemistry, it is a well-established principle that different stereoisomers of a chiral molecule can exhibit vastly different biological activities. One isomer may bind strongly to a receptor, eliciting a therapeutic response, while the other isomer may be inactive or even cause adverse effects. While specific biological activity data for this compound is not the focus of this article, the principles of molecular recognition are directly applicable. For instance, in the enzymatic reduction of a related compound, 4-propylcyclohexanone, a mutant alcohol dehydrogenase showed high stereoselectivity, producing cis-4-propylcyclohexanol, an important intermediate for liquid crystal displays. mdpi.com This highlights how the precise spatial arrangement of functional groups, as dictated by the stereochemistry, is crucial for specific molecular interactions. The different shapes of the cis and trans isomers of this compound would lead to different binding affinities and orientations within a chiral binding pocket of a protein.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules at the atomic level.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of 4-cyclohexylcyclohexanone would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations would help in identifying the regions of the molecule that are electron-rich or electron-deficient, providing insights into its reactivity. Natural Bond Orbital (NBO) analysis could further elucidate the nature of the chemical bonds and intramolecular interactions.

Reaction Mechanism Predictions and Transition State Characterization

Quantum chemical methods are frequently used to map out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as its synthesis via the hydrogenation of 4-phenylphenol, or subsequent reactions like oxidation or reduction. Theoretical calculations would aim to identify the structures of transition states and intermediates, and to calculate the activation energies, which would provide a deeper understanding of the reaction kinetics and mechanism.

Energetic Profiles of Conformational Isomers and Tautomers

This compound can exist in various conformations due to the flexibility of the two cyclohexane (B81311) rings. The cyclohexyl substituent can be in either an axial or equatorial position relative to the cyclohexanone (B45756) ring, and both rings can exist in chair, boat, or twist-boat conformations. Furthermore, keto-enol tautomerism is possible. Quantum chemical calculations would be used to determine the relative energies and thermodynamic stabilities of these different isomers and tautomers.

Table 6.1: Hypothetical Energetic Data for Conformational Isomers of this compound

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Chair | Data not available |

| Axial-Chair | Data not available |

| Equatorial-Twist-Boat | Data not available |

| Axial-Twist-Boat | Data not available |

This table is for illustrative purposes only. Specific computational data for this compound is not available in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Exploration of Conformational Space

MD simulations could be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or longer, it would be possible to observe transitions between different chair and boat conformations of the rings and the rotation around the bond connecting the two rings. This would provide a comprehensive picture of the molecule's flexibility and the preferred conformations in the gas phase or in solution.

Solvent Effects on Reactivity and Structure

The structure and reactivity of this compound can be influenced by the solvent. MD simulations, using either explicit or implicit solvent models, would allow for the study of these effects. For example, simulations could reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformational equilibrium and the energy barriers for chemical reactions.

Table 6.2: Hypothetical Simulation Parameters for Molecular Dynamics Studies of this compound

| Parameter | Value |

|---|---|

| Force Field | Data not available |

| Solvent Model | Data not available |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

This table is for illustrative purposes only. Specific computational data for this compound is not available in the searched literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling